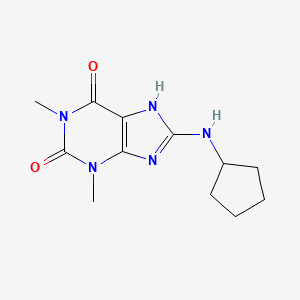
8-(环戊基氨基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives. This compound is structurally related to caffeine and theophylline, which are well-known stimulants. It has been studied for its potential pharmacological effects, particularly in the context of its interaction with adenosine receptors.
科学研究应用
8-(Cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been explored in various scientific fields:
Chemistry: Used as a model compound to study nucleophilic substitution reactions in purines.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving adenosine receptors.
Medicine: Potential therapeutic applications in treating conditions like asthma, due to its bronchodilator effects.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylxanthine (theobromine) as the core structure.
Cyclopentylamine Addition: Cyclopentylamine is introduced to the reaction mixture. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Catalysis: A catalyst, often a base like sodium hydroxide or potassium carbonate, is used to facilitate the nucleophilic substitution reaction.
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione would involve similar steps but on a larger scale. Continuous flow reactors and automated systems would be employed to maintain consistent reaction conditions and improve yield. Purification steps such as recrystallization or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the purine ring.
Reduction: Reduction reactions can occur, although they are less common for this compound.
Substitution: The most common reactions involve nucleophilic substitution, where the cyclopentylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various amines, halides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of substituted purines.
作用机制
The compound exerts its effects primarily through interaction with adenosine receptors. By binding to these receptors, it can inhibit the action of adenosine, a neurotransmitter that typically promotes sleep and relaxation. This leads to increased alertness and bronchodilation, similar to the effects of caffeine.
相似化合物的比较
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Uniqueness
Compared to caffeine and theophylline, 8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a unique cyclopentylamino group, which alters its binding affinity and selectivity for adenosine receptors. This can result in different pharmacological profiles and potential therapeutic applications.
属性
IUPAC Name |
8-(cyclopentylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHEWDNQVWATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)
![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)
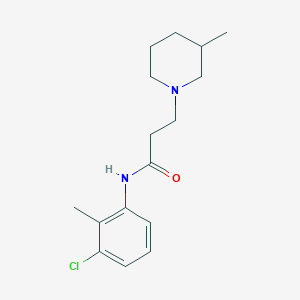
![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)
![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)
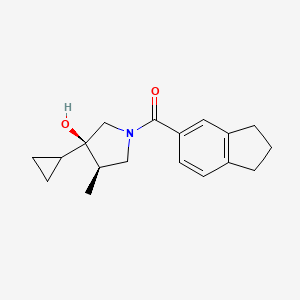
![2-(azepan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide](/img/structure/B5576055.png)
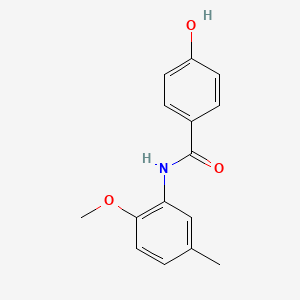
![N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide](/img/structure/B5576071.png)
![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)
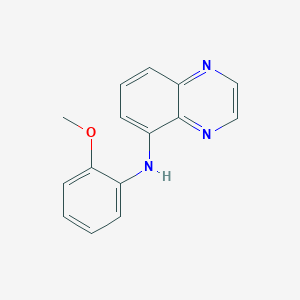
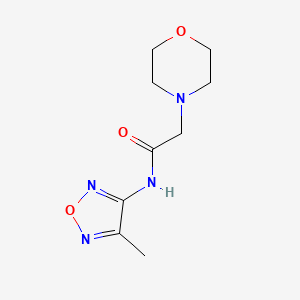
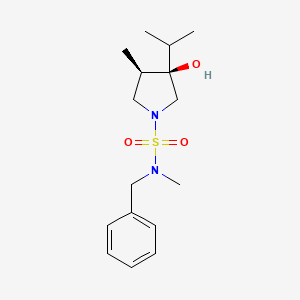
![4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide](/img/structure/B5576110.png)
